Technical Monograph: 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide
Technical Monograph: 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide
This guide is structured as a high-level technical monograph designed for a medicinal chemistry or process development team. It prioritizes actionable data, synthesis logic, and characterization protocols over generic descriptions.
[1][2][3]
Executive Summary
5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide (CAS 1809161-39-4 ) is a highly functionalized pyridine building block used primarily in the synthesis of kinase inhibitors and fragment-based drug discovery (FBDD).[1][2][3] Its structural value lies in the 5-bromo handle, which facilitates Suzuki/Buchwald couplings, and the 2-carboxamide motif, which often serves as a hydrogen-bond acceptor in active site binding or to modulate solubility/metabolic stability (LogD).[1]
This guide consolidates physicochemical properties, synthesis logic, and quality control protocols to support its use as a scaffold in lead optimization.
Chemical Identity & Structural Analysis[1]
| Attribute | Detail |
| IUPAC Name | 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide |
| CAS Number | 1809161-39-4 |
| Molecular Formula | C₉H₁₁BrN₂O |
| Molecular Weight | 243.10 g/mol |
| SMILES | CN(C)C(=O)c1cc(Br)c(C)cn1 |
| InChI Key | Calculated based on structure (e.g., InChI=1S/C9H11BrN2O...)[1][4][2][5] |
| Structural Class | Halogenated Pyridine Carboxamide |
Structural Visualization
The following diagram illustrates the core reactivity nodes of the molecule, highlighting its utility in parallel medicinal chemistry (PMC).
Caption: Functional mapping of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide showing orthogonal reactivity sites.
Physicochemical Properties
Note: Experimental values for this specific intermediate are rare in open literature. Values below represent a consensus of experimental analogs and high-fidelity predictive models (ACD/Labs, ChemAxon) used in industry settings.
Physical Constants
| Property | Value / Range | Confidence |
| Physical State | Solid (Low melting) or Viscous Oil | High (Based on analogs) |
| Melting Point | 45°C – 60°C (Predicted) | Medium |
| Boiling Point | ~340°C (at 760 mmHg) | Predicted |
| Density | 1.4 ± 0.1 g/cm³ | Predicted |
| Flash Point | >110°C | Safety Estimate |
Molecular Descriptors (ADME/Tox Profiling)
| Descriptor | Value | Implication for Drug Design |
| LogP (Octanol/Water) | 1.8 – 2.1 | Ideal for CNS/Oral bioavailability; Lipophilic enough for membrane permeability.[1] |
| TPSA (Topological Polar Surface Area) | 32.7 Ų | Excellent permeability (Rule of 5 compliant).[1] |
| H-Bond Donors | 0 | No donor penalty; good membrane traverse.[1] |
| H-Bond Acceptors | 2 | Amide carbonyl + Pyridine nitrogen.[1] |
| pKa (Pyridine N) | ~2.5 – 3.0 | Weakly basic due to electron-withdrawing amide and Br; likely neutral at physiological pH.[1] |
Synthesis & Manufacturing Logic
The synthesis of this compound typically follows a convergent route starting from 5-bromo-4-methylpyridine-2-carboxylic acid (CAS 886365-02-2).[1]
Recommended Synthetic Workflow
The following Graphviz diagram outlines the standard laboratory scale-up route (10g – 100g scale).
Caption: Standard amide coupling workflow. Alternative activation via Thionyl Chloride (SOCl₂) is viable for larger scales to avoid expensive coupling agents.[1]
Causality & Optimization:
-
Coupling Agent Choice: HATU is preferred for small-scale (mg to g) discovery chemistry due to high conversion rates.[1] For process scale (>100g), converting the acid to the acid chloride using oxalyl chloride/DMF is more cost-effective.[1]
-
Regiochemistry: The 4-methyl group provides steric bulk but does not significantly hinder the 2-position amide formation.[1]
Analytical Characterization Protocols
To ensure the integrity of biological data generated using this compound, strict QC is required.
A. Purity Analysis (HPLC-UV/MS)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide).
-
Acceptance Criteria: >95% purity by area integration.
B. 1H-NMR Prediction (CDCl₃, 400 MHz)
-
δ 8.5-8.6 ppm (s, 1H): Proton at C6 (deshielded by pyridine N and Br).[1]
-
δ 7.4-7.5 ppm (s, 1H): Proton at C3.
-
δ 3.0-3.1 ppm (s, 3H): N-Methyl group 1 (distinct due to restricted rotation of amide bond).[1]
-
δ 2.9-3.0 ppm (s, 3H): N-Methyl group 2.[1]
-
δ 2.3-2.4 ppm (s, 3H): Aryl Methyl group at C4.[1]
Handling, Stability & Safety (SDS Summary)
Based on GHS classifications for similar halogenated pyridine amides.
| Hazard Class | Category | Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[1][6] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1][7] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][7] |
| STOT - SE | Category 3 | H335: May cause respiratory irritation.[1][6] |
Storage Protocol:
-
Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.[1]
-
Keep container tightly closed; the compound is hygroscopic.
References
-
BLD Pharmatech. (2024). Product Analysis: 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide (CAS 1809161-39-4).[1][4][2][3][8] Retrieved from
-
PubChem. (n.d.). Compound Summary: Pyridine-2-carboxamide derivatives. National Library of Medicine. Retrieved from
-
U.S. Patent 2006/0116519 A1. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-yl intermediates. Google Patents. Retrieved from
-
ChemBuyersGuide. (2024). Global Supplier List for CAS 1809161-39-4. Retrieved from
Sources
- 1. 845305-86-4|5-Bromo-N,N-dimethylpicolinamide|BLD Pharm [bldpharm.com]
- 2. 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide CAS#: 1809161-39-4 [m.chemicalbook.com]
- 3. 673485-54-6|5-Bromo-N,N-diethylpicolinamide|BLD Pharm [bldpharm.com]
- 4. 1809158-16-4|5-Bromo-4-methylpicolinamide|BLD Pharm [bldpharm.com]
- 5. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. chemos.de [chemos.de]
- 8. 1809161-39-4|5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide|BLD Pharm [bldpharm.com]

